Cas no 1340258-60-7 ((1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine)

(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine is a heterocyclic amine derivative featuring a pyrazolopyridine core, a structure of interest in medicinal chemistry and pharmaceutical research. Its fused bicyclic system offers rigidity and electronic diversity, making it a valuable scaffold for drug discovery, particularly in the development of kinase inhibitors and CNS-targeting compounds. The primary amine functionality at the 5-position allows for further derivatization, enabling the synthesis of amides, ureas, or other conjugates. This compound exhibits favorable physicochemical properties, including moderate solubility and stability, facilitating its use in exploratory synthesis. Its structural uniqueness and functional group versatility make it a promising intermediate for bioactive molecule design.
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine structure
1340258-60-7 structure
商品名:(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine
CAS番号:1340258-60-7
MF:C8H10N4
メガワット:162.19180059433
CID:5178687
PubChem ID:63773451

(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine 化学的及び物理的性質

名前と識別子

    • {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
    • (1-methyl-1h-pyrazolo[3,4-b]pyridin-5-yl)methanamine
    • AT13446
    • (1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine
    • 1H-Pyrazolo[3,4-b]pyridine-5-methanamine, 1-methyl-
    • インチ: 1S/C8H10N4/c1-12-8-7(5-11-12)2-6(3-9)4-10-8/h2,4-5H,3,9H2,1H3
    • InChIKey: DMNAUFDGIJTOTG-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C2C(C=N1)=CC(=CN=2)CN

計算された属性

  • せいみつぶんしりょう: 162.090546336g/mol
  • どういたいしつりょう: 162.090546336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7
  • 疎水性パラメータ計算基準値(XlogP): -0.3

(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-191194-0.5g
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
1340258-60-7 95%
0.5g
$847.0 2023-09-17
Enamine
EN300-191194-0.1g
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
1340258-60-7 95%
0.1g
$376.0 2023-09-17
1PlusChem
1P01BGZK-2.5g
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
1340258-60-7 95%
2.5g
$2691.00 2023-12-22
1PlusChem
1P01BGZK-1g
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
1340258-60-7 95%
1g
$1405.00 2023-12-22
Aaron
AR01BH7W-2.5g
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
1340258-60-7 95%
2.5g
$2950.00 2025-02-14
Aaron
AR01BH7W-10g
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
1340258-60-7 95%
10g
$6443.00 2023-12-16
Aaron
AR01BH7W-1g
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
1340258-60-7 95%
1g
$1519.00 2025-02-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02937-100mg
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine
1340258-60-7 95%
100mg
¥1154.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02937-250mg
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine
1340258-60-7 95%
250mg
¥1846.0 2024-04-24
1PlusChem
1P01BGZK-50mg
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
1340258-60-7 95%
50mg
$363.00 2023-12-22

(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine 関連文献

(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamineに関する追加情報

(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine: A Comprehensive Overview

(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine, also known by its CAS number 1340258-60-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound features a pyrazolo[3,4-b]pyridine ring system with a methyl group at position 1 and a methanamine substituent at position 5. This unique arrangement contributes to its intriguing chemical properties and biological functionalities.

The synthesis of (1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine has been explored through various methodologies, with researchers focusing on optimizing reaction conditions to achieve high yields and purity. Recent studies have highlighted the use of microwave-assisted synthesis techniques, which not only accelerate the reaction process but also enhance the overall efficiency. These advancements have made it possible to scale up production for preclinical and clinical studies.

One of the most promising aspects of this compound is its potential as a therapeutic agent. Preclinical studies have demonstrated that (1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine exhibits potent anti-cancer activity, particularly against various human cancer cell lines. The compound has shown the ability to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory diseases.

The biological activity of this compound is closely tied to its ability to interact with key proteins and enzymes. For instance, recent research has revealed that (1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine acts as a selective inhibitor of certain kinases, which are critical players in cellular signaling processes. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the compound as a potential drug.

In terms of pharmacokinetics, studies have shown that this compound exhibits favorable absorption and bioavailability profiles. Its ability to penetrate various tissues and reach therapeutic concentrations makes it an attractive candidate for systemic administration. Furthermore, preliminary toxicity studies indicate that (1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine has a relatively low toxicity profile at therapeutic doses, which is a positive indicator for its potential use in clinical settings.

The structural versatility of this compound also opens up avenues for further modification and optimization. Researchers are currently exploring the effects of substituting different groups at various positions on the pyrazolopyridine ring to enhance its biological activity and pharmacokinetic properties. These efforts are expected to yield derivatives with improved efficacy and reduced side effects.

In conclusion, (1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine represents a compelling example of how structural complexity can lead to promising biological activities. With ongoing research focusing on its synthesis, biological effects, and pharmacokinetics, this compound holds significant potential as a novel therapeutic agent in the treatment of various diseases. As further studies unfold, it is anticipated that this compound will contribute valuable insights into the development of next-generation drugs.

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Amadis Chemical Company Limited
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